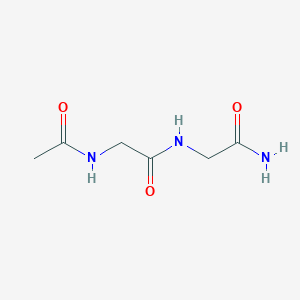
N-Acetylglycylglycinamide
Cat. No. B8671129
M. Wt: 173.17 g/mol
InChI Key: LYZMLWLORHZIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06028102
Procedure details


N-Acetylglycine (5 g, 43 mmole) and 9.5 g (86 mmole) of glycinamide hydrochloride were dissolved in a 150 mL of a mixture of water-acetonitrile (50:50), 8.65 g (86 mmole) of triethylamine (TEA) and 12.6 g (64 mmole) of 1-ethyl-3(3-dimethyl aminopropyl)carbodiimide (EDC) as a coupling reagent were added to the mixture and the mixture was refluxed for 12 hours. The mixture was left to cool at room temperature, the insoluble materials were filtered and the filtrate was evaporated to dryness in vacuum. The residue was recrystallized from a big fraction of acetonitrile to get a mixture of the product with the salt TEA:HCl, the solid crystals were dissolved in distilled water and purified from the salt by a strong cation exchange chromatography (120 plus). The water fractions were collected and the water was removed by lyophilization to get a pure product 4.5 g (26 mmole), yield of 60%.

Name
glycinamide hydrochloride
Quantity
9.5 g
Type
reactant
Reaction Step One


[Compound]
Name
1-ethyl-3(3-dimethyl aminopropyl)carbodiimide
Quantity
12.6 g
Type
reactant
Reaction Step One

[Compound]
Name
mixture
Quantity
150 mL
Type
solvent
Reaction Step One





Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]([OH:8])=O)(=[O:3])[CH3:2].Cl.N[CH2:11][C:12]([NH2:14])=[O:13].C([N:17](CC)CC)C.Cl>O.C(#N)C.O>[C:12]([NH:14][CH2:2][C:1]([NH:4][CH2:5][C:6]([NH2:17])=[O:8])=[O:3])(=[O:13])[CH3:11] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NCC(=O)O
|
|
Name
|
glycinamide hydrochloride
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(=O)N
|
|
Name
|
|
|
Quantity
|
8.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
[Compound]
|
Name
|
1-ethyl-3(3-dimethyl aminopropyl)carbodiimide
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
mixture
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O.C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 12 hours
|
|
Duration
|
12 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was left
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble materials were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from a big fraction of acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified from the salt by a strong cation exchange chromatography (120 plus)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water was removed by lyophilization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NCC(=O)NCC(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 26 mmol | |
| AMOUNT: MASS | 4.5 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
